![molecular formula C7H5NOS B1282128 Thieno[2,3-c]pyridin-4-ol CAS No. 73224-08-5](/img/structure/B1282128.png)
Thieno[2,3-c]pyridin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of thieno[2,3-c]pyridin-4-ol derivatives. Notably, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons. These compounds serve as precursors for the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The synthetic routes involve cyclization reactions, condensations, and cyclodehydration steps.
Applications De Recherche Scientifique
Pharmaceutical Research: Kinase Inhibition
Thieno[2,3-c]pyridin-4-ol derivatives have been explored as potential kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development, particularly in cancer therapy . The thieno[2,3-c]pyridin-4-ol scaffold can mimic ATP, the energy currency of the cell, and inhibit kinase activity by binding to the ATP pocket of the enzyme .
Biological Studies: Anti-inflammatory Agents
Thieno[2,3-c]pyridin-4-ol and its analogs have shown promise as anti-inflammatory agents. They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key factor, such as arthritis and asthma .
Mécanisme D'action
Target of Action
Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
The thieno[2,3-c]pyridin-4-ol derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by thieno[2,3-c]pyridin-4-ol derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.
Result of Action
The inhibition of GRK2 by thieno[2,3-c]pyridin-4-ol derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .
Propriétés
IUPAC Name |
thieno[2,3-c]pyridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAVWFDMNHLUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515365 | |
| Record name | Thieno[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridin-4-ol | |
CAS RN |
73224-08-5 | |
| Record name | Thieno[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

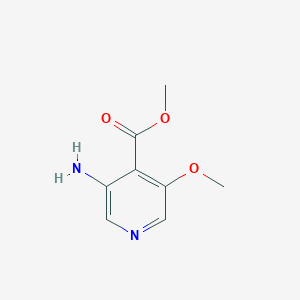
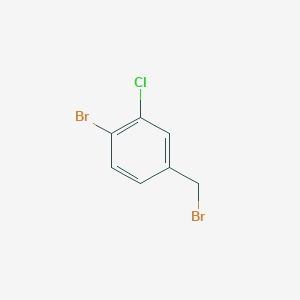
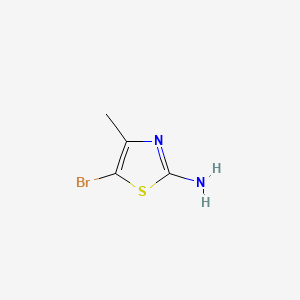
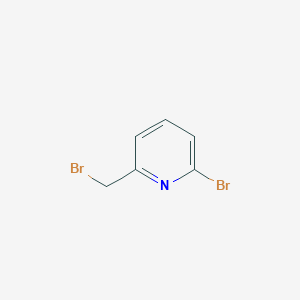
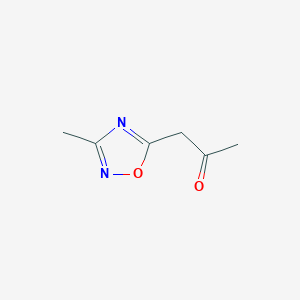
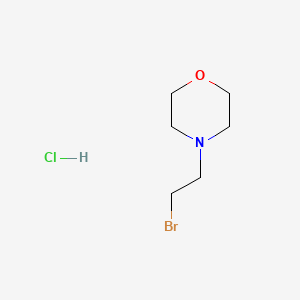
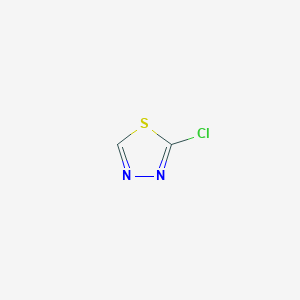
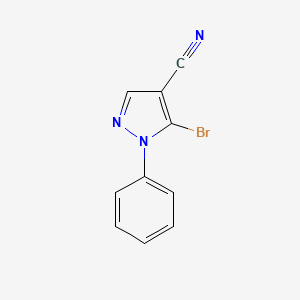
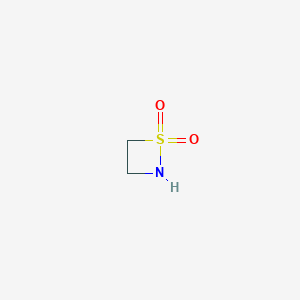
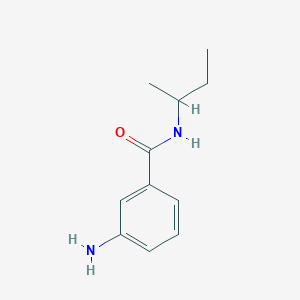
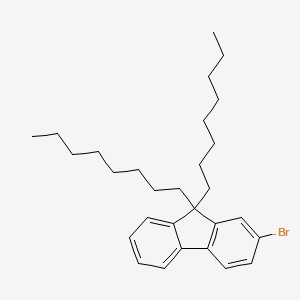

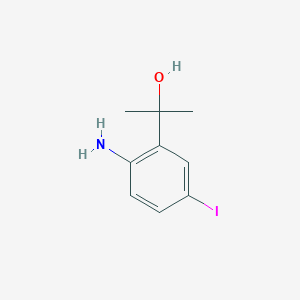
![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)